4-(Hydroxymethyl)-3-methoxybenzoic acid 4-(Hydroxymethyl)-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 955117-56-3
VCID: VC2824960
InChI: InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12)
SMILES: COC1=C(C=CC(=C1)C(=O)O)CO
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

4-(Hydroxymethyl)-3-methoxybenzoic acid

CAS No.: 955117-56-3

Cat. No.: VC2824960

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

4-(Hydroxymethyl)-3-methoxybenzoic acid - 955117-56-3

Specification

CAS No. 955117-56-3
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name 4-(hydroxymethyl)-3-methoxybenzoic acid
Standard InChI InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12)
Standard InChI Key BVTRLERJUCFVNY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)CO
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)CO

Introduction

Chemical Properties and Structure

Molecular Identification

4-(Hydroxymethyl)-3-methoxybenzoic acid is characterized by the following identifiers:

ParameterValue
CAS Number955117-56-3
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
IUPAC Name4-(Hydroxymethyl)-3-methoxybenzoic acid
SMILES NotationCOc1cc(ccc1CO)C(=O)O
InChIInChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12)
InChIKeyBVTRLERJUCFVNY-UHFFFAOYSA-N

Table 1: Chemical identification parameters for 4-(Hydroxymethyl)-3-methoxybenzoic acid

Structural Features

The molecule exhibits a benzoic acid core structure with two key substituents:

  • A hydroxymethyl (-CH2OH) group at position 4

  • A methoxy (-OCH3) group at position 3

This structural arrangement creates a molecule with multiple reactive sites:

  • The carboxylic acid group (-COOH) capable of forming esters, amides, and salts

  • The hydroxymethyl group that can undergo oxidation, substitution, or protection reactions

  • The methoxy group serving as a potential site for demethylation or participating in directing effects

The arrangement of these functional groups provides unique reactivity patterns compared to related compounds like vanillic acid or isovanillic acid .

Physical Properties

General Physical Characteristics

4-(Hydroxymethyl)-3-methoxybenzoic acid typically appears as a solid at room temperature. Based on available data, the following physical properties have been determined:

PropertyValueNote
Physical StateSolidAt room temperature
ColorNot definitively reportedPresumably white to off-white
Flash Point152.2±18.6 °CEstimated value
Boiling Point369.3±32.0 °CAt 760 mmHg (estimated)
Density1.3±0.1 g/cm³Estimated value
Polarizability18.4±0.5 10⁻²⁴cm³Calculated property
Vapor Pressure0.0±0.9 mmHgAt 25°C (estimated)
LogP0.88570Calculated value

Table 2: Physical properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid

The compound's relatively high boiling and flash points indicate low volatility, which is consistent with other benzoic acid derivatives containing polar functional groups. The calculated LogP value of approximately 0.89 suggests moderate hydrophilicity, which may influence its solubility characteristics and potential biological interactions .

Hazard TypeClassificationGHS Pictogram
Signal WordWarningGHS07
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Table 3: GHS hazard classification for 4-(Hydroxymethyl)-3-methoxybenzoic acid

Related Compounds

4-(Hydroxymethyl)-3-methoxybenzoic acid belongs to a family of substituted benzoic acids with structural similarities to several better-studied compounds.

Structural Analogues

CompoundCAS NumberStructural RelationshipKey Differences
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)121-34-6Core structure with different substituent at position 4Has -OH instead of -CH₂OH at position 4
Isovanillic acid (3-hydroxy-4-methoxybenzoic acid)645-08-9Positional isomer of functional groupsMethoxy and hydroxy positions reversed
Ethyl vanillate (Ethyl 4-hydroxy-3-methoxybenzoate)617-05-0Ester derivative of related acidContains ethoxy instead of hydroxy group

Table 4: Structural analogues of 4-(Hydroxymethyl)-3-methoxybenzoic acid

Comparative Properties

Vanillic acid, the most closely related structural analogue, has been extensively studied and demonstrates several biological activities:

  • Anti-inflammatory properties

  • Antioxidant effects

  • Antimicrobial activity

These properties may provide insight into potential biological activities of 4-(Hydroxymethyl)-3-methoxybenzoic acid, though direct extrapolation requires experimental validation .

Unlike vanillic acid, which occurs naturally in vanilla beans and various plant materials, 4-(Hydroxymethyl)-3-methoxybenzoic acid appears to be primarily a synthetic compound with limited natural occurrence documentation .

QuantityApproximate Price Range (EUR)Supplier Reference
250 mg184.00 €CymitQuimica
500 mg302.00 €CymitQuimica
1 g302.00 €CymitQuimica
5 g1,258.00 €CymitQuimica

Table 5: Commercial pricing for 4-(Hydroxymethyl)-3-methoxybenzoic acid

The relatively high cost per gram indicates limited production scale and specialized synthesis requirements, consistent with its status as a specialty research chemical rather than a commodity chemical.

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